molecular formula C14H12N2O B14148040 4-[(2-Methoxyphenyl)amino]benzonitrile CAS No. 255835-95-1

4-[(2-Methoxyphenyl)amino]benzonitrile

Cat. No.: B14148040
CAS No.: 255835-95-1
M. Wt: 224.26 g/mol
InChI Key: STSXFKHYPFLJSB-UHFFFAOYSA-N
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Description

4-[(2-Methoxyphenyl)amino]benzonitrile is an organic compound with the molecular formula C14H12N2O. It is a derivative of benzonitrile, where the amino group is substituted with a 2-methoxyphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methoxyphenyl)amino]benzonitrile typically involves the reaction of 4-chlorobenzonitrile with 2-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methoxyphenyl)amino]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[(2-Methoxyphenyl)amino]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-Methoxyphenyl)amino]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzonitrile: Similar structure but lacks the methoxy group.

    4-Methoxybenzonitrile: Similar structure but lacks the amino group.

    2-Methoxybenzonitrile: Similar structure but lacks the amino group at the para position.

Uniqueness

4-[(2-Methoxyphenyl)amino]benzonitrile is unique due to the presence of both the methoxy and amino groups, which confer specific chemical and biological properties.

Properties

CAS No.

255835-95-1

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

4-(2-methoxyanilino)benzonitrile

InChI

InChI=1S/C14H12N2O/c1-17-14-5-3-2-4-13(14)16-12-8-6-11(10-15)7-9-12/h2-9,16H,1H3

InChI Key

STSXFKHYPFLJSB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=CC=C(C=C2)C#N

Origin of Product

United States

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